molecular formula C42H57N3O19 B13771266 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, dicitrate CAS No. 68360-94-1

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, dicitrate

Cat. No.: B13771266
CAS No.: 68360-94-1
M. Wt: 907.9 g/mol
InChI Key: LTENYGAMDJZBKJ-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, dicitrate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in pharmaceutical chemistry

Preparation Methods

The synthesis of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, dicitrate involves several steps. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can disrupt various biological processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities.

Properties

CAS No.

68360-94-1

Molecular Formula

C42H57N3O19

Molecular Weight

907.9 g/mol

IUPAC Name

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[2-[3-[2-(diethylazaniumyl)ethoxycarbonyl]-2-methyl-1-phenylindol-5-yl]oxyacetyl]oxyethyl-diethylazanium

InChI

InChI=1S/C30H41N3O5.2C6H8O7/c1-6-31(7-2)17-19-36-28(34)22-38-25-15-16-27-26(21-25)29(30(35)37-20-18-32(8-3)9-4)23(5)33(27)24-13-11-10-12-14-24;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h10-16,21H,6-9,17-20,22H2,1-5H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

LTENYGAMDJZBKJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC[NH+](CC)CC)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O

Origin of Product

United States

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